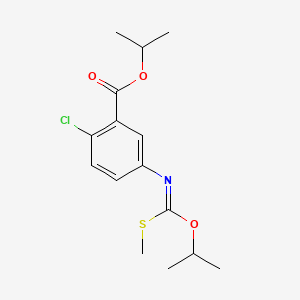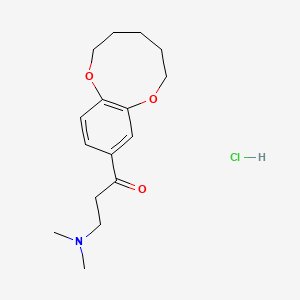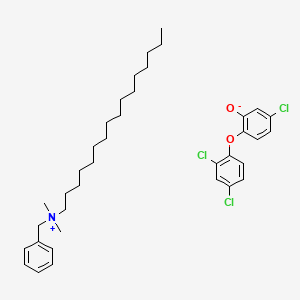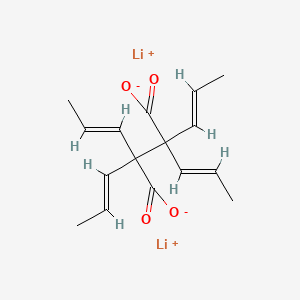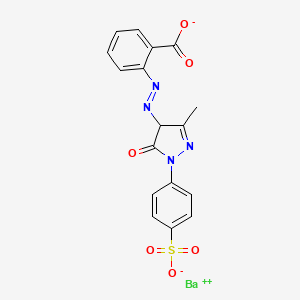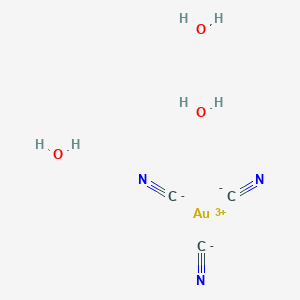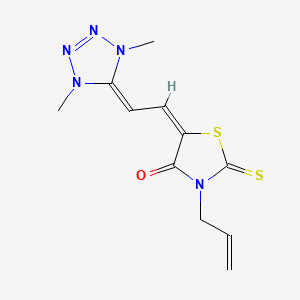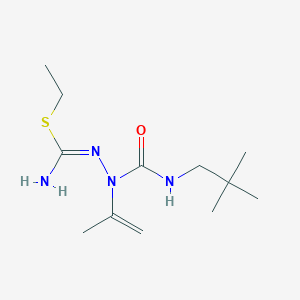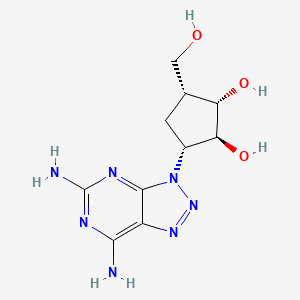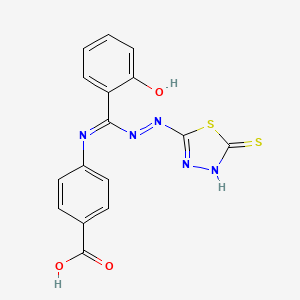
2-(2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)ethyl)-2-methyl-1,3-cyclopentanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)ethyl)-2-methyl-1,3-cyclopentanedione is a complex organic compound with a unique structure that combines elements of indene and cyclopentanedione
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)ethyl)-2-methyl-1,3-cyclopentanedione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indene moiety, followed by the introduction of the methoxy group and the cyclopentanedione ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure consistency and efficiency on a larger scale. Techniques such as continuous flow reactors and advanced purification methods might be employed to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)ethyl)-2-methyl-1,3-cyclopentanedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
2-(2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)ethyl)-2-methyl-1,3-cyclopentanedione has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or in studying enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-(2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)ethyl)-2-methyl-1,3-cyclopentanedione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate
- 2-(5-Methoxy-2,3-dihydro-1H-inden-1-yl)acetate
Uniqueness
Compared to similar compounds, 2-(2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)ethyl)-2-methyl-1,3-cyclopentanedione has a unique combination of structural features that may confer distinct chemical and biological properties. Its cyclopentanedione ring, in particular, sets it apart from other indene derivatives, potentially leading to different reactivity and applications.
Propriétés
Numéro CAS |
14789-51-6 |
|---|---|
Formule moléculaire |
C18H20O3 |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
2-[(2Z)-2-(5-methoxy-2,3-dihydroinden-1-ylidene)ethyl]-2-methylcyclopentane-1,3-dione |
InChI |
InChI=1S/C18H20O3/c1-18(16(19)7-8-17(18)20)10-9-12-3-4-13-11-14(21-2)5-6-15(12)13/h5-6,9,11H,3-4,7-8,10H2,1-2H3/b12-9- |
Clé InChI |
ZSMTXUISYQDZIB-XFXZXTDPSA-N |
SMILES isomérique |
CC1(C(=O)CCC1=O)C/C=C\2/CCC3=C2C=CC(=C3)OC |
SMILES canonique |
CC1(C(=O)CCC1=O)CC=C2CCC3=C2C=CC(=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


